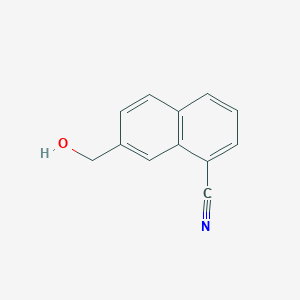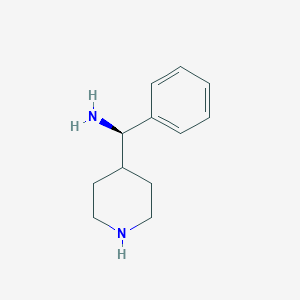![molecular formula C11H7NO2 B11909166 Furo[2,3-h]quinolin-2(1H)-one CAS No. 362518-99-8](/img/structure/B11909166.png)
Furo[2,3-h]quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[2,3-h]quinolin-2(1H)-one is a heterocyclic compound that features a fused ring system combining a furan ring and a quinoline ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the methods to synthesize Furo[2,3-h]quinolin-2(1H)-one involves the reaction of 8-hydroxy-7-piperidinomethylquinoline with pyridinium ylides. This reaction is carried out in the presence of 1,1,3,3-tetramethylguanidine in refluxing acetonitrile under an inert atmosphere . The formation of a highly electrophilic quinoline type o-quinone methide is proposed as an intermediate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Furo[2,3-h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Furo[2,3-h]quinolin-2(1H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of aldose reductase and as an antimalarial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Furo[2,3-h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, as an aldose reductase inhibitor, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol. This inhibition can help manage complications related to diabetes.
Vergleich Mit ähnlichen Verbindungen
Furo[3,2-h]quinoline: Another furan-quinoline fused compound with similar structural features.
Quinoxalin-2(1H)-one: A related heterocyclic compound with diverse biological activities.
Uniqueness: Furo[2,3-h]quinolin-2(1H)-one is unique due to its specific ring fusion pattern and the resulting electronic properties
Eigenschaften
CAS-Nummer |
362518-99-8 |
|---|---|
Molekularformel |
C11H7NO2 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
1H-furo[2,3-h]quinolin-2-one |
InChI |
InChI=1S/C11H7NO2/c13-10-4-2-7-1-3-9-8(5-6-14-9)11(7)12-10/h1-6H,(H,12,13) |
InChI-Schlüssel |
BAXNYJHQOLNLFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CO2)C3=C1C=CC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















